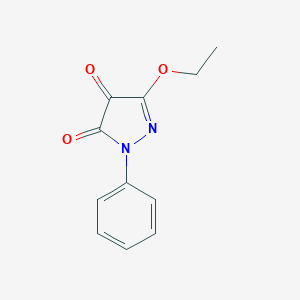
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, also known as ethyl-3-phenyl-1H-pyrazole-4,5-dicarboxylate, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown potential in various applications, including as a pharmacological agent.
Wirkmechanismus
The exact mechanism of action of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. This results in the modulation of various physiological processes, such as inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it can be administered at high doses without causing significant toxicity. However, one limitation is that its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its precise mechanism of action and to determine its efficacy in various types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Studies are needed to determine its efficacy and safety in these applications. Finally, further studies are needed to explore its potential use in other areas, such as neuroprotection and wound healing.
Synthesemethoden
The synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting intermediate is then reacted with phenylhydrazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has been extensively studied for its potential pharmacological applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an insecticide and herbicide.
Eigenschaften
CAS-Nummer |
197652-05-4 |
|---|---|
Produktname |
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione |
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-ethoxy-2-phenylpyrazole-3,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-9(14)11(15)13(12-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XWUMMDZGWTVTEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |
Synonyme |
1H-Pyrazole-4,5-dione,3-ethoxy-1-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



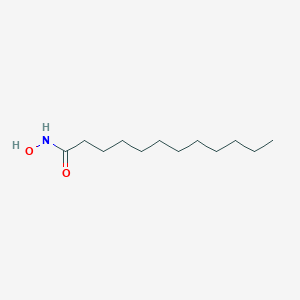


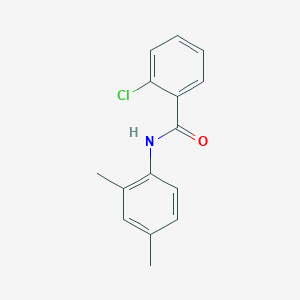




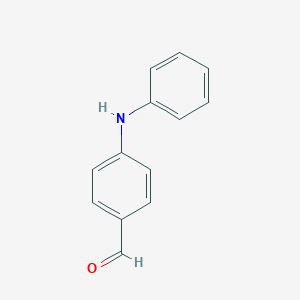

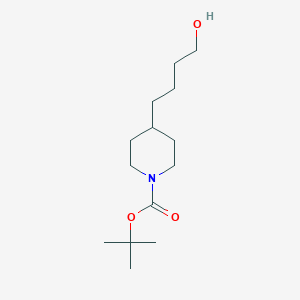
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)

